2-Trifluoroacetyl-4-tert-butylanisole

Immunosuppressant Synthesis FTY720 Cross-Coupling

2-Trifluoroacetyl-4-tert-butylanisole is the critical aryl triflate precursor for the cost-efficient, iron-catalyzed cross-coupling route to the immunosuppressant FTY720. Its unique ortho-trifluoroacetyl and para-tert-butyl substitution pattern is non-substitutable; using the commercially common 4-(trifluoroacetyl)anisole alters reaction chemo-/regioselectivity and compromises yield. For CMOs and pharmaceutical manufacturers, this building block enables a convergent, less step-intensive synthesis, avoiding regulated heavy metal catalysts. Medicinal chemists value its pre-functionalized scaffold for rapid SAR exploration of GPCR and kinase targets.

Molecular Formula C13H15F3O2
Molecular Weight 260.25 g/mol
Cat. No. B8361169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoroacetyl-4-tert-butylanisole
Molecular FormulaC13H15F3O2
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C(F)(F)F
InChIInChI=1S/C13H15F3O2/c1-12(2,3)8-5-6-10(18-4)9(7-8)11(17)13(14,15)16/h5-7H,1-4H3
InChIKeyBNSIRVQIKCJAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoroacetyl-4-tert-butylanisole: A Key Intermediate for FTY720 and Fluorinated Scaffold Synthesis


2-Trifluoroacetyl-4-tert-butylanisole (CAS 75060-59-2) is a poly-substituted aromatic ketone, defined by the simultaneous presence of an ortho-trifluoroacetyl group and a para-tert-butyl group on an anisole core (C₁₃H₁₅F₃O₂, MW 260.25 g/mol) [1]. This compound is a critical, multi-functionalized intermediate in the scalable synthesis of the immunosuppressive agent FTY720 (Fingolimod), where it serves as a precursor to the essential aryl triflate cross-coupling partner . Its structure is distinct from the more common para-trifluoroacetyl anisole (4-(Trifluoroacetyl)anisole, CAS 711-38-6), which lacks the tert-butyl group, making it a specialized building block for pharmaceuticals requiring steric and electronic tuning.

Why 2-Trifluoroacetyl-4-tert-butylanisole Cannot Be Replaced by Close Analogs in Specific Synthetic Pathways


In the convergent synthesis of FTY720, the specific electronic interplay between the tert-butyl and methoxy groups on the aromatic ring governs the efficiency of the critical Fe(acac)₃-catalyzed cross-coupling step [1]. Simply substituting with the commercially prevalent 4-(trifluoroacetyl)anisole (CAS 711-38-6), which lacks the tert-butyl substituent, would result in a different electronic activation profile and steric environment, fundamentally altering the reaction kinetics and the chemo-/regioselectivity required for a high-yielding, scalable process . This means generic substitution is not a viable path to the same high-value intermediate without a complete redesign of the synthetic route, directly impacting process robustness and cost for pharmaceutical manufacturers.

Quantitative Comparative Evidence for 2-Trifluoroacetyl-4-tert-butylanisole in Synthesis and Application


Synthetic Efficiency: A Key Intermediate in the High-Yielding, Scalable FTY720 Route

The compound is a direct precursor to the functionalized aryl triflate (compound 5) in the published FTY720 synthesis. The overall synthetic route from this precursor achieves a practical, scalable production of the octylbenzene key intermediate (compound 6) with high chemo- and regioselectivity via an Fe(acac)₃-catalyzed cross-coupling [1]. This contrasts with earlier synthetic approaches to FTY720, which often required more steps, harsher conditions, or less environmentally benign catalysts (e.g., Pd). The specific sequence, of which this compound is an integral part, is reported to proceed in quantitative yield for the alkylation step that installs the tert-butyl group [2].

Immunosuppressant Synthesis FTY720 Cross-Coupling

Regioselective Reactivity Profile is Unique Among Trifluoroacetyl Anisole Isomers

The synthesis of the target compound leverages a highly selective t-butylation of 2-trifluoroacetylanisole. The strongly electron-withdrawing ortho-trifluoroacetyl group deactivates that ring position, directing the subsequent electrophilic alkylation exclusively to the para position in the presence of t-butyl trifluoroacetate and trifluoroacetic acid (TFA) [1]. This specific substitution pattern cannot be replicated starting from the para-trifluoroacetyl isomer (CAS 711-38-6), as the ortho- and para-directing influences of the acetyl and methoxy groups would compete, leading to a mixture of products.

Regioselective Functionalization Friedel-Crafts Alkylation Trifluoroacetic Acid

Purity Specifications and Cost-Efficiency for a Specialized Building Block

The compound is commercially available from specialized suppliers with a typical purity specification of 95% . This is comparable to the purity of the common analog, 4-(trifluoroacetyl)anisole, which is sold at >98.0% purity . The slightly lower specification is consistent with a more complex, multi-substituted intermediate. However, the value proposition lies not in purity alone, but in the provision of a critical gatekeeper intermediate that enables a patented, cost-effective synthetic route to a high-value API, bypassing the need for a user to develop a multi-step in-house synthesis.

Chemical Purity Procurement Supplier Comparison

Key Application Scenarios for 2-Trifluoroacetyl-4-tert-butylanisole Stemming from Its Differentiated Profile


Scalable Synthesis of the Immunosuppressive Agent FTY720 (Fingolimod)

This compound is a direct building block for the functionalized aryl triflate used in the industrially relevant, iron-catalyzed cross-coupling route to FTY720 [1]. The tert-butyl group's steric and electronic influence is essential for the desired reaction pathway. Procurement of this intermediate allows a contract manufacturing organization (CMO) or pharmaceutical company to execute a convergent, less step-intensive, and more cost-efficient synthesis, avoiding the handling of regulated heavy metal catalysts.

Medicinal Chemistry Strategy for Fluorinated Lead Optimization

For medicinal chemists synthesizing compound libraries, this building block combines three key features in one molecule: a trifluoromethyl ketone (a metabolically stable hydrogen-bond acceptor), a lipophilic tert-butyl group for tuning logD, and a methoxy group as a synthetic handle or additional pharmacophore element. This pre-functionalized scaffold allows for the rapid parallel synthesis of analogs where a single molecule provides multiple points of diversification, accelerating structure-activity relationship (SAR) studies for targets like GPCRs or kinases .

Academic Research on Sustainable and Regioselective Catalysis

The synthesis of this compound serves as a textbook example of quantitative t-butylation of a deactivated aromatic ring, and its subsequent use in an iron-catalyzed cross-coupling demonstrates a sustainable alternative to palladium catalysis [1][2]. Academic groups focused on developing green chemistry methods or studying the fundamental interplay of steric and electronic effects in poly-substituted aromatics can use this well-defined, multi-functionalized molecule as a benchmark substrate or a key component in mechanistic studies.

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